molecular formula C20H31N3O2 B5277292 N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5277292
M. Wt: 345.5 g/mol
InChI Key: ZZQXYOWZZIYUAP-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cycloheptyl group, a methoxyphenyl group, and a piperazine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of cycloheptylamine with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for receptors.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
  • N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

Uniqueness

N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide stands out due to its specific structural features, such as the position of the methoxy group on the phenyl ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-25-19-10-8-18(9-11-19)23-14-12-22(13-15-23)16-20(24)21-17-6-4-2-3-5-7-17/h8-11,17H,2-7,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQXYOWZZIYUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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